molecular formula C19H18F3N3OS B2402845 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034594-46-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2402845
CAS No.: 2034594-46-0
M. Wt: 393.43
InChI Key: IHNHCFLVTAUENQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3OS and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene ring , and a trifluoromethyl-substituted benzamide . These structural components contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₃OS
Molecular Weight395.42 g/mol
CAS Number2034252-54-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Pyrazole and Thiophene Intermediates : The pyrazole can be synthesized from hydrazine hydrate and acetylacetone under acidic conditions.
  • Coupling Reaction : The intermediates are coupled to form the final product through various coupling agents and conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A related study on pyrazole derivatives indicated that compounds with similar structures exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential efficacy for this compound in combating tuberculosis.
  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicate that compounds structurally related to this benzamide derivative are nontoxic to human cells (HEK-293), which is crucial for their development as therapeutic agents .
  • Molecular Docking Studies : Docking studies have shown that the compound can engage in π–π stacking interactions due to the presence of aromatic rings, enhancing binding affinity to biological targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:

Compound NameIC50 (μM)Biological Activity
N-(6-(4-pyrazine-2-carbonyl)piperazine/homopiperazine)1.35 - 2.18Anti-tubercular
Novel Pyrazole Derivative< 10Anticancer
N-(4-trifluoromethoxybenzamide)22.94Anti-influenza

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c1-12-9-13(2)25(24-12)17(14-7-8-27-11-14)10-23-18(26)15-5-3-4-6-16(15)19(20,21)22/h3-9,11,17H,10H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHCFLVTAUENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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